Paxidal
Description
Nomenclature and Chemical Identity of this compound
This compound possesses a complex chemical identity characterized by its systematic nomenclature and distinctive molecular structure. According to PubChem chemical database, the compound is officially designated with the molecular formula C24H26O4 and carries the Chemical Abstracts Service registry number, making it uniquely identifiable within chemical literature. The systematic International Union of Pure and Applied Chemistry name for this compound is (1R,3S,4aS,8R,8aS)-7,8-diformyl-3,8a-dimethyl-4-methylidene-1,2,3,4a,5,8-hexahydronaphthalen-1-yl (E)-3-phenylprop-2-enoate, which fully describes its stereochemical configuration and functional group arrangement.
The molecular weight of this compound is calculated to be 378.5 grams per mole, reflecting its substantial molecular size and complexity. The compound's InChI (International Chemical Identifier) key is RIGSJIIZCIKSKY-PKCWWXAYSA-N, providing a unique digital fingerprint for computational chemistry applications. Alternative systematic names include (1R)-3α,8aα-dimethyl-4-methylene-7,8α-diformyl-1,2,3,4,4aβ,5,8,8a-octahydronaphthalene-1α-ol trans-cinnamate, highlighting the trans configuration of the cinnamate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H26O4 |
| Molecular Weight | 378.5 g/mol |
| PubChem CID | 11682335 |
| InChI Key | RIGSJIIZCIKSKY-PKCWWXAYSA-N |
| Chemical Class | Sesquiterpenoid |
| Subclass | Sesquiterpene dialdehyde cinnamate |
Historical Discovery and Natural Source Identification
The discovery of this compound represents a relatively recent advancement in natural product chemistry, with the compound first being documented in scientific literature in 2006. The isolation of this novel sesquiterpene dialdehyde cinnamate was achieved through bioactivity-directed fractionation of foliage extracts from Pseudowintera axillaris, a New Zealand endemic shrub belonging to the Winteraceae family. This systematic approach to natural product discovery led researchers to identify this compound as the primary bioactive component responsible for fungicidal activity against the plant pathogen Phytophthora infestans.
Pseudowintera axillaris, commonly known as lowland horopito or lowland pepper tree, serves as the exclusive natural source of this compound identified to date. This endemic New Zealand species is distributed across both North and South Islands, typically inhabiting lowland to montane forest environments from near sea level to elevated regions. The plant is characterized by its distinctive peppery taste, glossy green leaves with pale undersides, and small greenish-yellow flowers that occur in axillary clusters. Adult leaves of Pseudowintera axillaris can reach dimensions of 6-10 centimeters in length by 3-6 centimeters in width, with the this compound content varying significantly depending on the specific population studied.
Research has demonstrated that this compound concentrations in Pseudowintera axillaris exhibit considerable variation, with levels ranging from 2.2 to 6.9 percent in different plant populations. This variability suggests that environmental factors, genetic differences between populations, or seasonal variations may influence the biosynthetic production of this compound within the plant. The discovery of this compound in Pseudowintera axillaris has contributed to understanding the chemical diversity present within the Winteraceae family, which is recognized as one of the most primitive flowering plant families.
Significance in Sesquiterpenoid Research
This compound holds considerable significance within sesquiterpenoid research due to its unique structural features and biological activities that distinguish it from other members of this diverse chemical class. Sesquiterpenoids represent a major group of natural products characterized by their construction from three consecutive isoprene units, resulting in a fundamental C15 carbon skeleton that can undergo extensive structural modifications. This compound exemplifies the structural complexity achievable within this chemical family, incorporating both dialdehyde and cinnamate functional groups within its sesquiterpene framework.
The compound's classification as a sesquiterpene dialdehyde cinnamate places it within a specialized subgroup of terpenes that exhibit distinctive chemical reactivity patterns. The presence of both aldehyde and ester functional groups within the same molecule provides multiple sites for chemical transformation and biological interaction. Research has revealed that this compound participates in various chemical reactions essential for its biological activity, including electrophilic aromatic substitutions and nucleophilic attacks at specific molecular sites. The hydroxyl groups present in related derivatives can engage in hydrogen bonding with biological macromolecules, influencing binding affinity to target proteins or enzymes.
Structural analysis of this compound using molecular modeling techniques has revealed critical nuclear Overhauser effect interactions that stabilize its three-dimensional conformation. These studies have identified the predicted most stable molecular arrangement, providing insights into the relationship between structure and biological activity. The complex arrangement of carbon rings and functional groups, including four oxygen atoms and multiple aromatic systems, contributes to both the stability and reactivity characteristics of the molecule.
The significance of this compound extends beyond its individual properties to encompass its role in advancing understanding of natural product biosynthesis and chemical ecology. The compound represents an example of how plants can produce structurally sophisticated molecules as part of their chemical defense systems against pathogens and herbivores. The demonstrated fungicidal activity of this compound against important plant pathogens has stimulated interest in developing structure-activity relationships for potential agricultural applications. Research involving the synthesis of nine derivatives from natural this compound has provided valuable insights into the structural requirements for biological activity, particularly highlighting the importance of the cinnamate group for fungicidal effects.
| Research Application | Significance |
|---|---|
| Molecular Modeling | Revealed stabilizing nuclear Overhauser effect interactions |
| Structure-Activity Studies | Identified cinnamate group importance for biological activity |
| Chemical Ecology | Demonstrated role in plant chemical defense systems |
| Natural Product Biosynthesis | Advanced understanding of sesquiterpenoid formation |
| Agricultural Chemistry | Potential development of fungicidal compounds |
Properties
Molecular Formula |
C24H26O4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(1R,3S,4aS,8R,8aS)-7,8-diformyl-3,8a-dimethyl-4-methylidene-1,2,3,4a,5,8-hexahydronaphthalen-1-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H26O4/c1-16-13-22(28-23(27)12-9-18-7-5-4-6-8-18)24(3)20(17(16)2)11-10-19(14-25)21(24)15-26/h4-10,12,14-16,20-22H,2,11,13H2,1,3H3/b12-9+/t16-,20-,21-,22+,24-/m0/s1 |
InChI Key |
RIGSJIIZCIKSKY-PKCWWXAYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@]2([C@H](C1=C)CC=C([C@@H]2C=O)C=O)C)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C2(C(C1=C)CC=C(C2C=O)C=O)C)OC(=O)C=CC3=CC=CC=C3 |
Synonyms |
paxidal |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The first critical step involves converting N-methylparoxetine to paroxetine-N-phenyl carbamate. In the method described in WO2009138999A2, N-methylparoxetine reacts with phenyl chloroformate in toluene at 110–112°C using triethylamine as a base. This exothermic reaction liberates methyl chloride, necessitating reflux conditions and gas-trapping systems. Key parameters include:
The carbamate intermediate is crystallized from isopropyl alcohol, reducing residual N-methylparoxetine to <0.01%. This contrasts with earlier methods that used dichloromethane, which posed environmental and safety concerns.
Hydrolysis of Carbamate to Paroxetine Free Base
Alkaline Hydrolysis
The carbamate undergoes hydrolysis in toluene with potassium hydroxide flakes at 110°C. The reaction follows:
US6686473B2 modifies this step by using a 1-butanol/hydrocarbon co-solvent system, which enhances reaction homogeneity and reduces viscosity. Post-hydrolysis, the mixture is washed with aqueous sodium hydroxide to remove phenolic byproducts.
Solvent Recovery and Yield Optimization
Toluene is recovered via vacuum distillation, achieving >85% solvent reuse. Yields for this stage typically range from 78% to 92%, depending on the carbamate’s purity.
Paroxetine Hydrochloride Crystallization
Salt Formation
The free base is dissolved in isopropyl alcohol and treated with HCl-IPA solution at 20–25°C. Slow addition prevents localized acid excess, which can degrade the product. The crude hydrochloride salt is then recrystallized from a mixture of isopropyl alcohol and water (20:1 v/v) at 70–75°C, followed by cooling to 8–10°C.
Polymorph Control
The final product is obtained as a hemihydrate, with X-ray diffraction confirming the absence of anhydrous or dihydrate forms. Key crystallization parameters include:
| Parameter | Optimal Range |
|---|---|
| Solvent Ratio (IPA:H₂O) | 20:1 |
| Cooling Rate | 1–2°C/min |
| Final Moisture Content | 0.5–1.5% |
Comparative Analysis of Industrial Methods
Environmental and Economic Considerations
The WO2009138999A2 process reduces hazardous waste by replacing dichloromethane with toluene and implementing solvent recovery. In contrast, US6686473B2’s 1-butanol system lowers energy costs due to milder temperatures but requires additional co-solvent separation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
